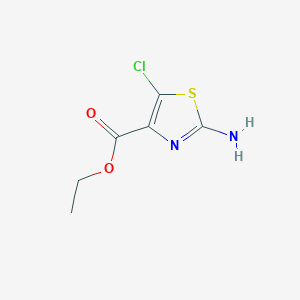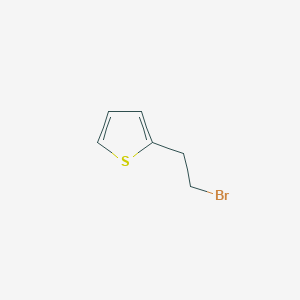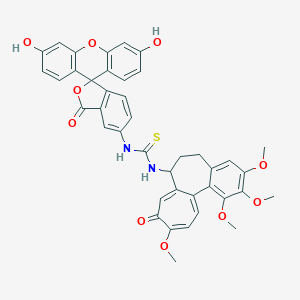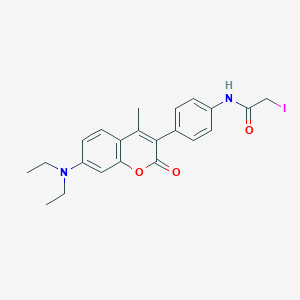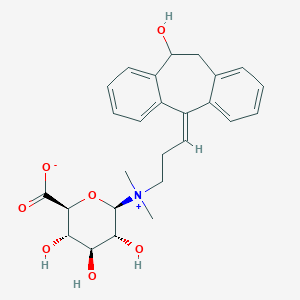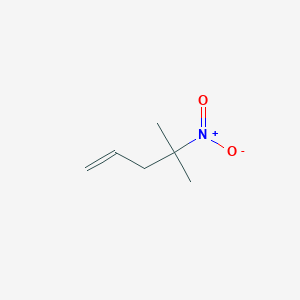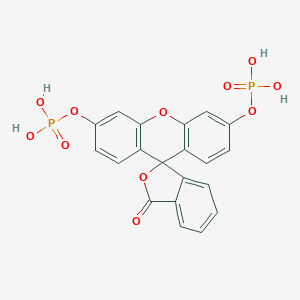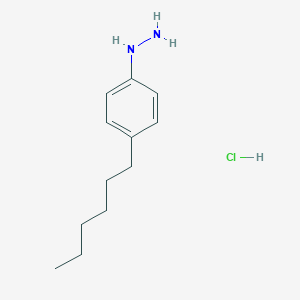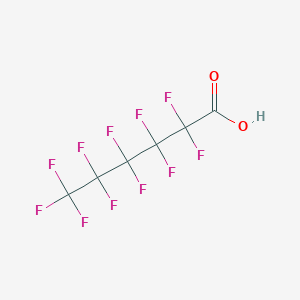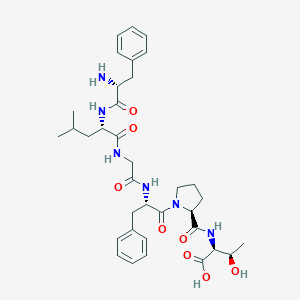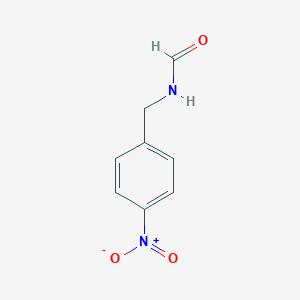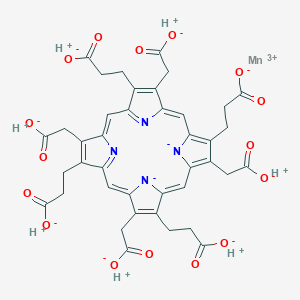
Mn(III) Uroporphyrin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a series of chemical reactions, and it has been found to have a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Mn(III) Uroporphyrin I has been extensively studied for its potential applications in scientific research. This compound has been found to have antioxidant properties, which make it useful for studying oxidative stress in cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Wirkmechanismus
The mechanism of action of Mn(III) Uroporphyrin I is related to its antioxidant properties. This compound is able to scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Biochemische Und Physiologische Effekte
Mn(III) Uroporphyrin I has a wide range of biochemical and physiological effects. This compound has been shown to protect against oxidative damage in cells and tissues, which can contribute to the development of various diseases. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Mn(III) Uroporphyrin I has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, Mn(III) Uroporphyrin I has been shown to have a wide range of biochemical and physiological effects, which make it useful for studying various diseases and physiological processes.
However, there are also some limitations to the use of Mn(III) Uroporphyrin I in lab experiments. This compound can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, the effects of Mn(III) Uroporphyrin I may be dependent on the concentration used, which can make it difficult to compare results between different studies.
Zukünftige Richtungen
There are several future directions for the study of Mn(III) Uroporphyrin I. One potential direction is to further explore the antioxidant and anti-inflammatory properties of this compound, and to investigate its potential applications in the treatment of various diseases. Additionally, future studies could focus on optimizing the synthesis and purification methods for Mn(III) Uroporphyrin I, in order to make this compound more widely available for scientific research.
Conclusion:
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound has antioxidant and anti-inflammatory properties, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to the use of Mn(III) Uroporphyrin I in lab experiments, this compound has great potential for further study and development in the field of scientific research.
Synthesemethoden
Mn(III) Uroporphyrin I is synthesized through the reaction of uroporphyrinogen III with Mn(III) in the presence of a strong acid. This reaction results in the formation of Mn(III) Uroporphyrin I, which can be purified through a series of chromatographic techniques. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
139385-04-9 |
|---|---|
Produktname |
Mn(III) Uroporphyrin I |
Molekularformel |
C40H35MnN4O16 |
Molekulargewicht |
882.7 g/mol |
IUPAC-Name |
hydron;manganese(3+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)porphyrin-21,24-diid-2-yl]propanoate |
InChI |
InChI=1S/C40H38N4O16.Mn/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;/h13-16H,1-12H2,(H10,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-3 |
InChI-Schlüssel |
OPIYITUFDWQFPD-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Kanonische SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Synonyme |
Mn(III) uroporphyrin I MnUROP-I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



